UMI-77: A Technical Guide to its Mcl-1 Binding Affinity and Selectivity
UMI-77: A Technical Guide to its Mcl-1 Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of UMI-77, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). The information presented herein is intended to support researchers and drug development professionals in their exploration of Mcl-1 inhibition as a therapeutic strategy.
Introduction to UMI-77 and Mcl-1
Myeloid cell leukemia-1 (Mcl-1) is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway.[1] Overexpression of anti-apoptotic proteins like Mcl-1 is a common survival mechanism in many human cancers, making them attractive targets for therapeutic intervention.[2] UMI-77 is a novel, selective small-molecule inhibitor that was developed through structure-based chemical modifications of a lead compound identified via high-throughput screening.[3] It binds to the BH3-binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic proteins and inducing apoptosis.[3][4][5]
Binding Affinity and Selectivity Profile
The binding affinity and selectivity of UMI-77 for Mcl-1 and other anti-apoptotic Bcl-2 family members have been determined using various biochemical and biophysical methods, most notably fluorescence polarization (FP)-based binding assays.[4]
Quantitative Binding Data
The following table summarizes the binding affinities of UMI-77 for various Bcl-2 family proteins, highlighting its selectivity for Mcl-1.
| Target Protein | Binding Affinity (Ki) in μM | Fold Selectivity vs. Mcl-1 |
| Mcl-1 | 0.49 | 1x |
| A1/Bfl-1 | 5.33 | ~11x |
| Bcl-w | 8.19 | ~17x |
| Bcl-2 | 23.83 | ~49x |
| Bcl-xL | 32.99 | ~67x |
Data compiled from multiple sources.[4][6]
Mechanism of Action
UMI-77 exerts its pro-apoptotic effects by competitively binding to the BH3-binding groove of Mcl-1. This occupation of the binding groove prevents Mcl-1 from sequestering pro-apoptotic "BH3-only" proteins and the effector proteins Bax and Bak.[3][4] The release of Bax and Bak leads to their activation, subsequent mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, caspase activation and apoptosis.[3][4] Co-immunoprecipitation experiments have confirmed that UMI-77 effectively blocks the heterodimerization of Mcl-1 with both Bax and Bak in cellular contexts.[3][4]
UMI-77 disrupts the Mcl-1/Bax/Bak interaction, leading to apoptosis.
Experimental Protocols
The determination of UMI-77's binding affinity and selectivity relies on robust and reproducible experimental methodologies.
Fluorescence Polarization (FP)-Based Binding Assay
This competitive binding assay is a primary method for quantifying the interaction between UMI-77 and Mcl-1.
Principle: The assay measures the change in polarization of fluorescently labeled BH3 peptides upon binding to a target protein. Small, unbound fluorescent peptides rotate rapidly, resulting in low polarization. When bound to a larger protein, their rotation slows, and polarization increases. An unlabeled competitor, such as UMI-77, will displace the fluorescent peptide, causing a decrease in polarization.
Detailed Protocol:
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Reagents and Preparation:
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Recombinant Bcl-2 family proteins (Mcl-1, Bcl-2, Bcl-xL, Bcl-w, A1/Bfl-1).
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Fluorescently labeled BH3 peptide (e.g., FAM-BID).
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UMI-77 stock solution in DMSO.
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Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/ml bovine gamma globulin, 0.02% sodium azide.
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Assay Procedure:
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A fixed concentration of the target protein and the fluorescently labeled BH3 peptide are pre-incubated in the assay buffer. The concentrations are optimized based on the Kd of the protein-peptide interaction.[7]
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Serial dilutions of UMI-77 (or other test compounds) in DMSO are added to the protein/probe complex in a microplate (e.g., black, low-binding 384-well plate).
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The plate is incubated at room temperature for a sufficient period (e.g., 2-3 hours) to reach equilibrium.
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The fluorescence polarization is measured using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 530 nm emission for FAM).
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Data Analysis:
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The polarization values are plotted against the logarithm of the inhibitor concentration.
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The resulting sigmoidal dose-response curve is fitted using a nonlinear regression model to determine the IC50 value.
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The IC50 is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent ligand and its Kd for the target protein.
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Workflow for determining binding affinity using fluorescence polarization.
Conclusion
UMI-77 is a well-characterized small-molecule inhibitor of Mcl-1 with a binding affinity in the sub-micromolar range and a clear selectivity profile against other anti-apoptotic Bcl-2 family members. Its mechanism of action, involving the disruption of critical protein-protein interactions within the apoptotic pathway, is well-documented. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of UMI-77 and other Mcl-1 inhibitors.
References
- 1. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
